molecular formula C23H24ClN3O2S B11218545 3-(4-chlorobenzyl)-N-(4-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(4-chlorobenzyl)-N-(4-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11218545
M. Wt: 442.0 g/mol
InChI Key: VQQWKBQUEISASJ-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-N-(4-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a chlorobenzyl group, a methylcyclohexyl group, and a thioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-N-(4-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methylcyclohexyl Group: The methylcyclohexyl group can be attached via a Friedel-Crafts alkylation reaction using 4-methylcyclohexyl chloride and an appropriate catalyst.

    Incorporation of the Thioxo Group: The thioxo group can be incorporated through a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-N-(4-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-N-(4-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-methylpentane
  • 1-chloro-4-ethylcyclohexane
  • 4-tert-butyl-3-iodoheptane
  • 1,4-dibromobut-2-ene
  • 1-bromo-4-sec-butyl-2-methylbenzene

Uniqueness

3-(4-chlorobenzyl)-N-(4-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24ClN3O2S

Molecular Weight

442.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H24ClN3O2S/c1-14-2-9-18(10-3-14)25-21(28)16-6-11-19-20(12-16)26-23(30)27(22(19)29)13-15-4-7-17(24)8-5-15/h4-8,11-12,14,18H,2-3,9-10,13H2,1H3,(H,25,28)(H,26,30)

InChI Key

VQQWKBQUEISASJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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